molecular formula C15H21N3 B14797335 1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine

1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine

Katalognummer: B14797335
Molekulargewicht: 243.35 g/mol
InChI-Schlüssel: ZMZMAYUKFNOPOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine typically involves the condensation of o-phenylenediamine with cyclohexanone followed by subsequent reactions to introduce the ethanamine group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. For example, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced forms of the compound, and various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that mediate therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine include:

Uniqueness

This compound is unique due to its specific structural features, such as the cyclohexyl group attached to the benzimidazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C15H21N3

Molekulargewicht

243.35 g/mol

IUPAC-Name

1-(1-cyclohexylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C15H21N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8,16H2,1H3

InChI-Schlüssel

ZMZMAYUKFNOPOD-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=CC=CC=C2N1C3CCCCC3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.